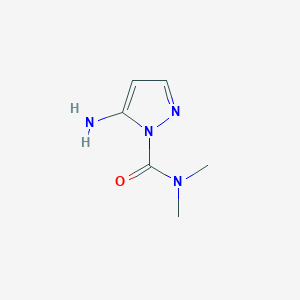

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles involves a regioselective three-component reaction of 5-amino-pyrazoles, aromatic aldehydes, and cyclohexanedione or dimedome . This leads to the formation of partially hydrogenated pyrazolo [5,1- b ]quinazolin-8-one systems .Molecular Structure Analysis

5-Amino-pyrazoles have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .Chemical Reactions Analysis

The chemical reactions involving 5-amino-pyrazoles include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学的研究の応用

Organic and Medicinal Synthesis

5-Amino-pyrazoles, including “5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide”, are potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are common motifs in a wide range of synthesized drugs , polymers , dyes , and functional materials .

Antibacterial Activity

N-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide, a derivative of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, has been investigated for its antibacterial activity .

Anti-inflammatory and Analgesic Activities

Some derivatives of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide have shown anti-inflammatory and analgesic activities .

Industrial and Agricultural Applications

Pyrazole derivatives, including 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Safety And Hazards

将来の方向性

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are expected to continue playing a significant role in the synthesis of novel and applicable heterocyclic compounds .

特性

IUPAC Name |

5-amino-N,N-dimethylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRJNXNZXQRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)